Cas no 1394718-44-5 (6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)

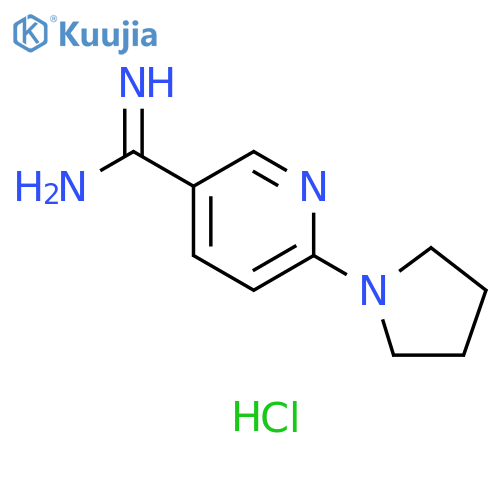

1394718-44-5 structure

商品名:6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride

6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride

- 6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride

-

- インチ: 1S/C10H14N4.ClH/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H3,11,12);1H

- InChIKey: MWBAJKVQYSVYTR-UHFFFAOYSA-N

- ほほえんだ: C(C1C=NC(N2CCCC2)=CC=1)(N)=N.Cl

6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-112338-5.0g |

6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |

1394718-44-5 | 95% | 5g |

$3189.0 | 2023-05-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00950895-5g |

6-(Pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |

1394718-44-5 | 98% | 5g |

¥9639.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4945-1-1G |

6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride |

1394718-44-5 | 95% | 1g |

¥ 2,884.00 | 2023-03-31 | |

| Enamine | EN300-112338-0.1g |

6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |

1394718-44-5 | 95% | 0.1g |

$383.0 | 2023-10-26 | |

| Enamine | EN300-112338-10g |

6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |

1394718-44-5 | 95% | 10g |

$4729.0 | 2023-10-26 | |

| A2B Chem LLC | AV47500-5g |

6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |

1394718-44-5 | 95% | 5g |

$3392.00 | 2024-04-20 | |

| Aaron | AR01A1VC-10g |

6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |

1394718-44-5 | 95% | 10g |

$6528.00 | 2023-12-16 | |

| Aaron | AR01A1VC-2.5g |

6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |

1394718-44-5 | 95% | 2.5g |

$2989.00 | 2023-12-16 | |

| 1PlusChem | 1P01A1N0-5g |

6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |

1394718-44-5 | 95% | 5g |

$4004.00 | 2024-06-21 | |

| A2B Chem LLC | AV47500-250mg |

6-(pyrrolidin-1-yl)pyridine-3-carboximidamide dihydrochloride |

1394718-44-5 | 95% | 250mg |

$610.00 | 2024-04-20 |

6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1394718-44-5 (6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1394718-44-5)6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):436.0/1264.0